3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14840539
InChI: InChI=1S/C20H21N3O4/c1-14-5-2-3-6-15(14)23-18(24)13-16(19(23)25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h2-7,12,16H,8-11,13H2,1H3
SMILES:
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC14840539

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C20H21N3O4/c1-14-5-2-3-6-15(14)23-18(24)13-16(19(23)25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h2-7,12,16H,8-11,13H2,1H3
Standard InChI Key ZLODBVVJGKIDQX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4

Introduction

Chemical Identity

PropertyDetails
IUPAC Name3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Molecular FormulaNot explicitly provided in the sources but inferred based on the structure.
Molecular WeightCalculated based on the molecular structure.
Functional GroupsFuran ring, piperazine moiety, pyrrolidine dione, and a methylphenyl group.

Structural Features

The compound consists of:

  • A furan ring, contributing aromaticity and potential reactivity due to its electron-rich nature.

  • A piperazine unit, often associated with bioactivity in pharmaceuticals.

  • A pyrrolidine-2,5-dione core, which is a cyclic imide structure that can act as a pharmacophore.

  • A methylphenyl substituent, adding hydrophobic character to the molecule.

These structural elements suggest potential applications in medicinal chemistry and drug design.

Synthesis Pathways

While specific synthetic routes for this compound were not detailed in the provided sources, general strategies for synthesizing similar molecules include:

  • Formation of the pyrrolidine-2,5-dione core via cyclization reactions involving amines and anhydrides.

  • Introduction of the piperazine moiety, often through nucleophilic substitution or reductive amination.

  • Attachment of the furan ring through acylation or coupling reactions.

Medicinal Chemistry

Compounds with similar structural motifs are frequently explored for:

  • Antiviral activity: Piperazine derivatives have shown efficacy against viruses like HIV and HSV in related studies .

  • Antibacterial and antifungal properties: The combination of heterocyclic rings often enhances antimicrobial activity .

Potential Mechanisms

The presence of electron-rich regions (furan and piperazine) may allow interactions with biological targets such as enzymes or receptors.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretches from pyrrolidine dione).

  • X-ray Crystallography: For detailed structural elucidation.

Research Implications

This compound's unique combination of functional groups makes it an interesting candidate for further research:

  • Drug Development: Its structural features suggest potential as a lead compound for therapeutic agents.

  • Synthetic Chemistry: Exploration of new derivatives could expand its utility in various fields.

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